2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride
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Overview
Description
2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. The molecular formula of this compound is C9H15ClO3S, and it has a molecular weight of 238.73.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride typically involves the reaction of 2-(6-Oxaspiro[3.4]octan-7-yl)ethanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The reaction is usually performed at low temperatures to control the rate of reaction and to minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and to increase production efficiency. The use of automated systems for the addition of reagents and the control of reaction conditions can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfinic acid or thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are often used to dissolve the reactants and to control the reaction environment.
Catalysts: In some cases, catalysts such as pyridine or triethylamine may be used to enhance the reaction rate.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis:
Medicinal Chemistry: Employed in the synthesis of sulfonamide-based drugs, which have antibacterial, antifungal, and anti-inflammatory properties.
Material Science: Utilized in the preparation of sulfonated polymers and resins, which have applications in ion exchange, catalysis, and membrane technology.
Biochemistry: Used in the modification of biomolecules such as proteins and peptides to study their structure and function.
Mechanism of Action
The mechanism of action of 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles to form various sulfonyl derivatives. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product.
Comparison with Similar Compounds
2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a smaller molecular structure. It is commonly used in organic synthesis but lacks the spirocyclic structure of this compound.
Benzenesulfonyl Chloride: Contains an aromatic ring, which imparts different chemical properties compared to the spirocyclic structure of this compound.
Tosyl Chloride: A commonly used sulfonyl chloride with a toluene ring. It is widely used in organic synthesis but has different reactivity and steric properties compared to this compound.
The unique spirocyclic structure of this compound imparts distinct chemical and physical properties, making it a valuable reagent in various scientific research applications.
Properties
IUPAC Name |
2-(6-oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3S/c10-14(11,12)5-2-8-6-9(7-13-8)3-1-4-9/h8H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLLFYWTCLMRCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(OC2)CCS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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